Cas no 1859534-73-8 (1-(Bromomethyl)-1-[(2-methoxy-3-methylpentyl)oxy]cyclopentane)
![1-(Bromomethyl)-1-[(2-methoxy-3-methylpentyl)oxy]cyclopentane structure](https://ja.kuujia.com/scimg/cas/1859534-73-8x500.png)
1-(Bromomethyl)-1-[(2-methoxy-3-methylpentyl)oxy]cyclopentane 化学的及び物理的性質
名前と識別子
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- EN300-1136165
- 1-(bromomethyl)-1-[(2-methoxy-3-methylpentyl)oxy]cyclopentane
- 1859534-73-8
- 1-(Bromomethyl)-1-[(2-methoxy-3-methylpentyl)oxy]cyclopentane
-
- インチ: 1S/C13H25BrO2/c1-4-11(2)12(15-3)9-16-13(10-14)7-5-6-8-13/h11-12H,4-10H2,1-3H3
- InChIKey: PGZMLIFQSJRNBJ-UHFFFAOYSA-N
- ほほえんだ: BrCC1(CCCC1)OCC(C(C)CC)OC
計算された属性
- せいみつぶんしりょう: 292.10379g/mol
- どういたいしつりょう: 292.10379g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 7
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
1-(Bromomethyl)-1-[(2-methoxy-3-methylpentyl)oxy]cyclopentane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1136165-1g |
1-(bromomethyl)-1-[(2-methoxy-3-methylpentyl)oxy]cyclopentane |
1859534-73-8 | 95% | 1g |
$1200.0 | 2023-10-26 | |
Enamine | EN300-1136165-0.5g |
1-(bromomethyl)-1-[(2-methoxy-3-methylpentyl)oxy]cyclopentane |
1859534-73-8 | 95% | 0.5g |
$1152.0 | 2023-10-26 | |
Enamine | EN300-1136165-2.5g |
1-(bromomethyl)-1-[(2-methoxy-3-methylpentyl)oxy]cyclopentane |
1859534-73-8 | 95% | 2.5g |
$2351.0 | 2023-10-26 | |
Enamine | EN300-1136165-0.05g |
1-(bromomethyl)-1-[(2-methoxy-3-methylpentyl)oxy]cyclopentane |
1859534-73-8 | 95% | 0.05g |
$1008.0 | 2023-10-26 | |
Enamine | EN300-1136165-5g |
1-(bromomethyl)-1-[(2-methoxy-3-methylpentyl)oxy]cyclopentane |
1859534-73-8 | 95% | 5g |
$3479.0 | 2023-10-26 | |
Enamine | EN300-1136165-0.25g |
1-(bromomethyl)-1-[(2-methoxy-3-methylpentyl)oxy]cyclopentane |
1859534-73-8 | 95% | 0.25g |
$1104.0 | 2023-10-26 | |
Enamine | EN300-1136165-0.1g |
1-(bromomethyl)-1-[(2-methoxy-3-methylpentyl)oxy]cyclopentane |
1859534-73-8 | 95% | 0.1g |
$1056.0 | 2023-10-26 | |
Enamine | EN300-1136165-10g |
1-(bromomethyl)-1-[(2-methoxy-3-methylpentyl)oxy]cyclopentane |
1859534-73-8 | 95% | 10g |
$5159.0 | 2023-10-26 | |
Enamine | EN300-1136165-1.0g |
1-(bromomethyl)-1-[(2-methoxy-3-methylpentyl)oxy]cyclopentane |
1859534-73-8 | 1g |
$0.0 | 2023-06-09 |
1-(Bromomethyl)-1-[(2-methoxy-3-methylpentyl)oxy]cyclopentane 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
1-(Bromomethyl)-1-[(2-methoxy-3-methylpentyl)oxy]cyclopentaneに関する追加情報
Professional Introduction to Compound with CAS No. 1859534-73-8 and Product Name: 1-(Bromomethyl)-1-[(2-methoxy-3-methylpentyl)oxy]cyclopentane
Compound with the CAS number 1859534-73-8 and the product name 1-(Bromomethyl)-1-[(2-methoxy-3-methylpentyl)oxy]cyclopentane represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The molecular structure of this compound incorporates a cyclopentane ring, which is a common motif in many biologically active molecules, linked to a bromomethyl group and an ether moiety derived from 2-methoxy-3-methylpentyl. Such structural features make it a versatile intermediate for the synthesis of more complex molecules.
The cyclopentane ring in 1-(Bromomethyl)-1-[(2-methoxy-3-methylpentyl)oxy]cyclopentane is particularly noteworthy as it provides a rigid scaffold that can influence the conformation and reactivity of attached functional groups. This rigidity is often exploited in medicinal chemistry to optimize binding affinity and selectivity for biological targets. The presence of the bromomethyl group further enhances the compound's utility as it serves as a reactive handle for nucleophilic substitution reactions, allowing for facile introduction of various substituents. These characteristics make it a valuable building block in the construction of pharmacophores.
The ether linkage, specifically derived from 2-methoxy-3-methylpentyl, introduces both lipophilicity and electronic effects that can modulate the overall properties of the molecule. The methoxy group contributes to hydrogen bonding capabilities, which can be crucial for interactions with biological targets, while the isopropyl branch adds steric bulk that may influence binding orientation. Such fine-tuning of structural features is essential in modern drug discovery, where subtle modifications can significantly impact potency and pharmacokinetic profiles.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular properties, including solubility, metabolic stability, and interaction with biological targets. The structural features of 1-(Bromomethyl)-1-[(2-methoxy-3-methylpentyl)oxy]cyclopentane have been analyzed using molecular modeling techniques to understand how they might interact with proteins or other biomolecules. These studies suggest that the compound could exhibit favorable binding characteristics to certain enzymes or receptors, making it a promising candidate for further investigation.
In the realm of synthetic chemistry, this compound has shown utility as an intermediate in the preparation of more complex molecules. The bromomethyl group allows for easy introduction of alcohols or amines via nucleophilic addition reactions, while the cyclopentane ring provides a stable core for further functionalization. This flexibility has been leveraged in several research endeavors aimed at developing novel therapeutic agents.
One particularly interesting application of 1-(Bromomethyl)-1-[(2-methoxy-3-methylpentyl)oxy]cyclopentane lies in its potential use as a precursor for bioactive molecules targeting neurological disorders. The structural motif shared by this compound with known neuroactive agents suggests that it could serve as a scaffold for designing new drugs with improved efficacy and reduced side effects. Preliminary studies have hinted at its potential interactions with specific neurotransmitter receptors, which could pave the way for innovative treatments.
The synthesis of this compound has also been optimized to ensure high yield and purity, critical factors for industrial-scale production. Modern synthetic methodologies have been employed to streamline the process, reducing both cost and environmental impact. These efforts align with broader trends in green chemistry, where sustainability is increasingly prioritized alongside efficiency.
As research continues to uncover new applications for 1-(Bromomethyl)-1-[(2-methoxy-3-methylpentyl)oxy]cyclopentane, its significance in chemical biology and pharmaceuticals is likely to grow. The compound exemplifies how careful molecular design can yield materials with tailored properties suitable for diverse applications. Its unique combination of structural features positions it as a cornerstone in the development of next-generation therapeutics.
The future prospects for this compound are bright, with ongoing investigations exploring its potential in various therapeutic areas. Collaborative efforts between academic researchers and industry scientists are expected to accelerate progress, leading to novel drug candidates that could address unmet medical needs. As our understanding of molecular interactions deepens, compounds like 1-(Bromomethyl)-1-[(2-methoxy-3-methylpentyl)oxy]cyclopentane will continue to play a pivotal role in advancing pharmaceutical science.
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